2-Chloro-1-(3-(hydroxymethyl)piperidin-1-yl)butan-1-one
Overview
Description
“2-Chloro-1-(3-(hydroxymethyl)piperidin-1-yl)butan-1-one” is a compound that contains a piperidine moiety . Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . There are many protocols available on the functionalizing deboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(3-(hydroxymethyl)piperidin-1-yl)butan-1-one” includes a piperidine moiety . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . They are also involved in hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Pharmaceutical Research
The piperidine ring in “2-Chloro-1-(3-(hydroxymethyl)piperidin-1-yl)butan-1-one” is a common feature in many pharmaceutical compounds due to its ability to interact with biological targets. This compound could be investigated for its potential as a precursor in the synthesis of antidepressant molecules .
Chemical Synthesis
This compound may serve as an intermediate in the synthesis of more complex molecules, potentially in the creation of indole derivatives which have various biological activities .
Agricultural Chemistry
Derivatives of piperidine have been used as plant hormones and growth regulators. The compound might be explored for similar applications .
Biological Studies
Given the biological activity of related piperidine derivatives, this compound could be used in studies to understand biological pathways or as a tool in biochemistry research .
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future .
properties
IUPAC Name |
2-chloro-1-[3-(hydroxymethyl)piperidin-1-yl]butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-2-9(11)10(14)12-5-3-4-8(6-12)7-13/h8-9,13H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEDPTHPGJGJIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC(C1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-(hydroxymethyl)piperidin-1-yl)butan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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